

6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine molecular weight

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Compound of Interest

Compound Name: 6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine

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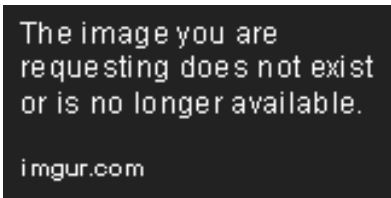
An In-Depth Technical Guide to the Molecular Weight and Characterization of **6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine**

Abstract

This technical guide provides a comprehensive analysis of **6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine**, a heterocyclic compound of significant interest in medicinal chemistry. The central focus of this document is the determination and validation of its molecular weight, a fundamental parameter that underpins all subsequent research and development activities. We will delve into the theoretical basis of its molecular weight, present gold-standard analytical methodologies for its empirical confirmation, and contextualize its importance within the broader landscape of drug discovery. This guide is structured to provide not only procedural details but also the scientific rationale behind these experimental choices, ensuring a thorough understanding for researchers in the field.

Core Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its fundamental properties. **6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine** is a substituted pyrimidine, a structural motif prevalent in a wide array of biologically active molecules.^[1] Its precise identity is defined by the data summarized below.

| Property | Value | Source / Method |
|--------------------|---|----------------------------------|
| Molecular Formula | C ₆ H ₉ CIN ₄ | Confirmed via Crystallography[2] |
| Molecular Weight | 172.62 g/mol | Calculated |
| Exact Mass | 172.05157 g/mol | Calculated |
| CAS Number | 1007-11-0 | BLD Pharm[3] |
| Chemical Structure |  | 2D Representation |

Note: The molecular weight is the sum of the average atomic masses of the constituent atoms, while the exact mass is calculated using the mass of the most abundant isotopes.

The Critical Role of Molecular Weight in Drug Development

In drug discovery and development, molecular weight is not merely a number; it is a critical gatekeeper for a compound's potential. It serves as the primary identifier, confirming that the molecule synthesized is indeed the molecule intended. Beyond identity, it is a key predictor of pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). For instance, the well-regarded Lipinski's Rule of Five, a guideline for drug-likeness, posits that poor absorption or permeation is more likely when the molecular weight is over 500. Therefore, the accurate determination of a molecule's weight is the first step in its journey from a laboratory curiosity to a potential therapeutic agent.

Gold-Standard Methodologies for Molecular Weight Determination

Confirming the molecular formula and weight of a novel compound requires a multi-pronged, self-validating approach. The two most powerful and complementary techniques for a small

molecule like **6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine** are Mass Spectrometry and Elemental Analysis.

Mass Spectrometry (MS): The Definitive Mass Measurement

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.^[4] For small molecules, its precision is unparalleled, making it the gold standard for molecular weight determination.^{[4][5]}

Causality of Method Choice: We choose Liquid Chromatography-Mass Spectrometry (LC-MS) for this application. The LC component separates the analyte from impurities, ensuring that the mass spectrum is of the pure compound. High-Resolution Mass Spectrometry (HRMS), often using Time-of-Flight (TOF) or Orbitrap analyzers, provides mass accuracy to within a few parts per million (ppm).^{[6][7]} This level of accuracy is often sufficient to unambiguously determine the elemental composition of a molecule.^{[5][6]}

Experimental Protocol: LC-MS Analysis

- **Sample Preparation:** Dissolve 1 mg of **6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine** in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~10 µg/mL.
- **Chromatographic Separation (LC):**
 - Inject 5 µL of the sample onto a C18 reverse-phase column.
 - Use a gradient elution method with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). The formic acid aids in the ionization process.
 - Run a gradient from 5% B to 95% B over 10 minutes to elute the compound.
- **Ionization (MS):**
 - Utilize an Electrospray Ionization (ESI) source in positive ion mode. ESI is a soft ionization technique ideal for polar small molecules, minimizing fragmentation.^[5]

- The expected ion would be the protonated molecule $[M+H]^+$.
- Mass Analysis (MS):
 - Scan a mass range from m/z 100 to 500.
 - The expected m/z for the $[M+H]^+$ ion would be approximately 173.0588 (calculated from the exact mass of the neutral molecule plus the mass of a proton).
- Data Analysis:
 - Extract the mass spectrum for the chromatographic peak corresponding to the compound.
 - Compare the measured accurate mass to the theoretical mass. A mass error of <5 ppm provides high confidence in the assigned molecular formula.[\[6\]](#)

Workflow Visualization

Caption: Workflow for LC-MS based molecular weight determination.

Elemental Analysis (EA): The Foundational Formula Confirmation

While MS provides a highly accurate mass, elemental analysis confirms the fundamental building blocks of the molecule. This technique involves combusting the compound in an oxygen-rich environment and quantifying the resulting gases (CO_2 , H_2O , N_2) to determine the mass percentages of carbon, hydrogen, and nitrogen.[\[8\]](#)[\[9\]](#)

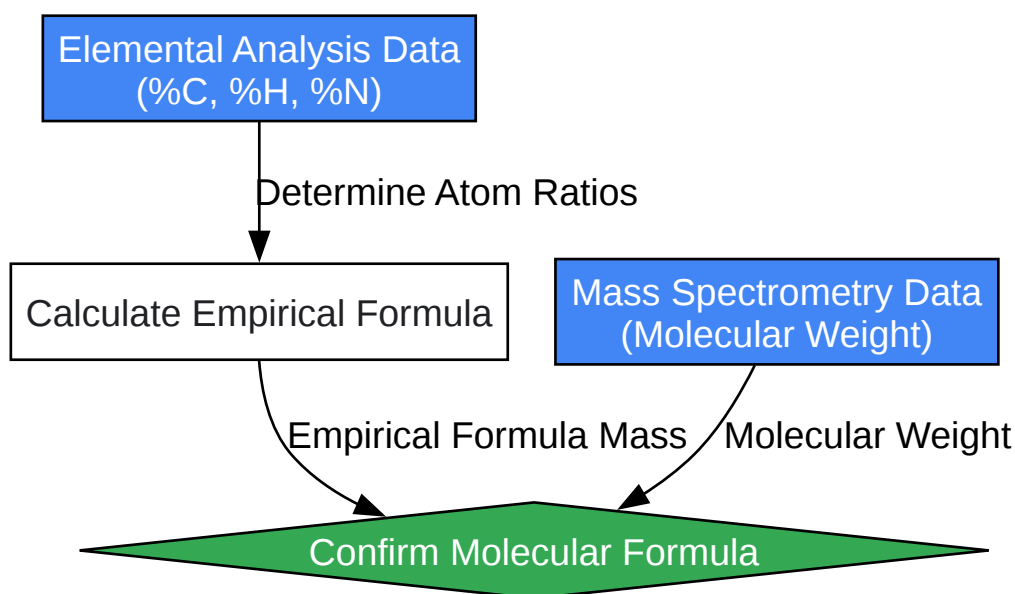
Causality of Method Choice: Elemental analysis provides orthogonal validation to MS data. It directly measures the elemental ratios, which are then used to calculate the empirical formula—the simplest whole-number ratio of atoms in the compound.[\[8\]](#)[\[10\]](#) When the mass of this empirical formula is compared to the molecular weight determined by MS, one can definitively confirm the molecular formula.[\[11\]](#)

Experimental Protocol: CHN Elemental Analysis

- Sample Preparation: Accurately weigh approximately 2-3 mg of the highly purified, dried compound into a tin capsule.

- Combustion: Place the capsule into the elemental analyzer. The sample is combusted at a high temperature (~900-1000 °C) in a stream of pure oxygen.
- Reduction & Separation: The combustion gases pass through a reduction chamber to convert nitrogen oxides to N₂ gas. The resulting gas mixture (CO₂, H₂O, N₂, and excess O₂) is then separated using chromatographic columns.
- Detection: A thermal conductivity detector measures the concentration of each gas component.
- Data Analysis:
 - The instrument software calculates the percentage by mass of C, H, and N.
 - Theoretical Percentages for C₆H₉ClN₄:
 - $\%C = (6 * 12.011) / 172.62 * 100 = 41.75\%$
 - $\%H = (9 * 1.008) / 172.62 * 100 = 5.26\%$
 - $\%N = (4 * 14.007) / 172.62 * 100 = 32.45\%$
 - The experimental results should be within ±0.4% of the theoretical values to be considered a match.

Logical Flow for Formula Confirmation



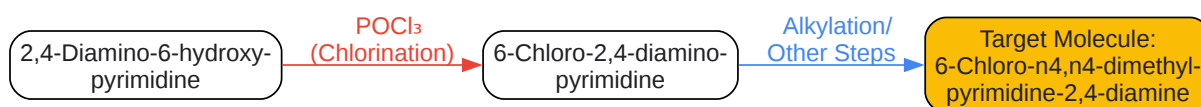
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Caption: Logic flow from experimental data to molecular formula confirmation.

Synthesis and Medicinal Chemistry Context

Substituted 2,4-diaminopyrimidines are crucial intermediates in pharmaceutical synthesis.[12] [13] The synthesis of compounds like **6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine** often begins with a more common precursor, such as 2,4-diamino-6-hydroxypyrimidine.[14] This precursor undergoes chlorination, typically using a strong chlorinating agent like phosphorus oxychloride (POCl_3), to install the reactive chloro group at the 6-position.[14][15][16] The dimethylamino group at the N4 position can be introduced through various synthetic routes. The pyrimidine core is a privileged scaffold in drug design, appearing in drugs for cancer, infections, and neurological disorders.[1]

Generalized Synthesis Pathway



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Caption: A generalized synthetic route for chloropyrimidine derivatives.

Conclusion

The molecular weight of **6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine** is 172.62 g/mol , corresponding to the molecular formula $C_6H_9ClN_4$. This guide has detailed the robust, self-validating methodologies required to confirm this fundamental property. Through the combined power of high-resolution mass spectrometry for precise mass determination and elemental analysis for foundational formula confirmation, researchers can proceed with confidence in the identity and purity of their material. Accurate molecular weight determination is a non-negotiable cornerstone of chemical synthesis and drug development, ensuring the integrity and reproducibility of all subsequent scientific investigations.

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